molecular formula C16H23N3O2 B009377 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one CAS No. 19656-63-4

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

Cat. No. B009377
CAS RN: 19656-63-4
M. Wt: 289.37 g/mol
InChI Key: RUKMXSMDSWJZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one is an organic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs).

Mechanism Of Action

TBOA inhibits 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in extracellular glutamate levels. The increased glutamate levels can then be used to study the role of glutamate in various neurological disorders.

Biochemical And Physiological Effects

TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of dopamine and serotonin, which can have implications for the treatment of depression and other mood disorders.

Advantages And Limitations For Lab Experiments

TBOA has several advantages for lab experiments. It is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one and can be used to study the role of glutamate in various neurological disorders. However, TBOA has several limitations as well. It is a toxic compound and must be handled with care. It also has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TBOA. One potential application is in the treatment of neurological disorders such as epilepsy and stroke. TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, it may also be possible to use TBOA to selectively target and inhibit the glutamate receptors that are responsible for excitotoxicity, leading to a potential therapeutic benefit. Another potential application is in the study of the role of glutamate in addiction and substance abuse disorders. TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in addiction and substance abuse. By studying the effects of TBOA on these neurotransmitters, it may be possible to develop new treatments for addiction and substance abuse disorders.
Conclusion:
In conclusion, TBOA is a potent inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one that has gained significant attention for its potential applications in scientific research. It has several advantages for lab experiments, including its ability to increase extracellular glutamate levels and its potential applications in the treatment of neurological disorders and addiction. However, it also has several limitations, including its toxicity and short half-life. Further research is needed to fully understand the potential applications of TBOA and to develop new treatments for neurological disorders and addiction.

Synthesis Methods

The synthesis of TBOA is a complex process that involves several steps. The starting material for the synthesis is tert-butyl 2-(phenylsulfanyl)acetate, which is reacted with hydrazine hydrate to form tert-butyl 2-(phenylhydrazono)acetate. This intermediate is then reacted with phosgene to form tert-butyl 2-(phenylcarbamoyl)acetate. The final step involves the reaction of tert-butyl 2-(phenylcarbamoyl)acetate with hydroxylamine hydrochloride to form TBOA.

Scientific Research Applications

TBOA has been extensively studied for its potential applications in scientific research. It is primarily used as an inhibitor of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission. The inhibition of 2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one by TBOA leads to an increase in extracellular glutamate levels, which can be used to study the role of glutamate in various neurological disorders.

properties

CAS RN

19656-63-4

Product Name

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-tert-butyl-3-tert-butylimino-4-phenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)17-13-18(12-10-8-7-9-11-12)14(20)21-19(13)16(4,5)6/h7-11H,1-6H3

InChI Key

RUKMXSMDSWJZSU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N=C1N(C(=O)ON1C(C)(C)C)C2=CC=CC=C2

synonyms

2-tert-Butyl-3-(tert-butylimino)-4-phenyl-1,2,4-oxadiazolidin-5-one

Origin of Product

United States

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